molecular formula C16H16N2O2S B5715925 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5715925
M. Wt: 300.4 g/mol
InChI Key: OXFAPZCFAMLFQT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide is a chemical compound with the molecular formula C15H14N2O2S This compound is known for its unique structure, which includes a phenylacetamide backbone with a hydroxy-methylphenyl and carbamothioyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with 2-phenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy-methylphenyl group with a phenylacetamide backbone makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-7-8-14(19)13(9-11)17-16(21)18-15(20)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFAPZCFAMLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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